![molecular formula C25H20FN3O B2504780 8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-71-4](/img/structure/B2504780.png)
8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
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Description
8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the class of pyrazoloquinolines. It is a highly potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Due to its unique chemical structure and pharmacological properties, 8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline has attracted significant attention from researchers in the field of medicinal chemistry and drug discovery.
Scientific Research Applications
Supramolecular Aggregation
Research by Portilla et al. (2005) on dihydrobenzopyrazoloquinolines, a related class of compounds, highlights the effect of substitution on supramolecular aggregation. These molecules exhibit a range of aggregation forms, from cyclic dimers to complex three-dimensional frameworks, influenced by specific hydrogen bonding interactions. This study underlines the potential of similar compounds in designing new materials with tailored supramolecular structures (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).
Antimicrobial Agents
Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, which include structures similar to the compound of interest, demonstrating significant antimicrobial activity. These findings suggest that the synthesis and investigation of similar quinoline derivatives could lead to the development of new antimicrobial agents (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Fluorescent Materials
Mu et al. (2010) explored pyrazolo[3,4-b]quinoline derivatives for their potential as organic fluorescent materials, suitable for light-emitting devices. The study found that these derivatives exhibit stable fluorescence in various solvents and can undergo reversible quenching processes, indicating their utility in developing new optical materials (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).
Synthetic Methodologies
Majumdar et al. (2014) discussed the synthesis of tri-cyclic pyrano[3,2-f]quinoline and phenanthroline derivatives, showcasing the application of these compounds in mammalian cell imaging. This research highlights the broad applicability of quinoline derivatives in biochemical studies and the development of novel synthetic routes for complex heterocyclic compounds (Majumdar, Ponra, Ghosh, Sadhukhan, & Ghosh, 2014).
properties
IUPAC Name |
8-ethoxy-1-(3-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-3-30-20-11-12-23-21(14-20)25-22(15-27-23)24(17-9-7-16(2)8-10-17)28-29(25)19-6-4-5-18(26)13-19/h4-15H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWONKKDKWUBRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)F)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline |
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